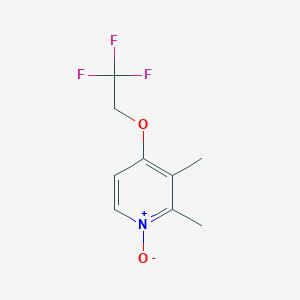
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Cat. No. B033697
Key on ui cas rn:
103577-61-3
M. Wt: 221.18 g/mol
InChI Key: GMSURXZOJDDQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07662968B2
Procedure details


13.5 ml of 2,2,2-trifluoroethanol were added to the solution of 2,3-dimethyl-4-nitropyridine N-oxide (60 ml, 0.080 mole) obtained in the previous step. Then methylene chloride was distilled off. The resulting concentrated solution was added to a solution of 14.85 g (0.133 mole) potassium tert-butoxide in 54 ml of 2,2,2-trifluoroethanol and 0.034 g of palladium(II) chloride. The reaction mixture was heated to 83-88° C. for 6-8 hours. After cooling to 30° C., potassium nitrite was filtered off, following by distillation of 2,2,2-trifluoroethanol. To this residue 17 ml of a saturated solution of sodium chloride were added and the pH was adjusted by the addition of conc. hydrochloric acid to 6.6. The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride. The organic phases were dried with sodium sulphate and concentrated to a volume of 40 ml. The yield was 95-97%, determined by HPLC.


Name
palladium(II) chloride
Quantity
0.034 g
Type
solvent
Reaction Step One



Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N+:3]=1[O-:12].CC(C)([O-])C.[K+].[F:19][C:20]([F:24])([F:23])[CH2:21][OH:22]>[Pd](Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:22][CH2:21][C:20]([F:24])([F:23])[F:19])[CH:5]=[CH:4][N+:3]=1[O-:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
|
Name
|
palladium(II) chloride
|
|
Quantity
|
0.034 g
|
|
Type
|
solvent
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]
|
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in the previous step
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then methylene chloride was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
potassium nitrite was filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
following by distillation of 2,2,2-trifluoroethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this residue 17 ml of a saturated solution of sodium chloride were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH was adjusted by the addition of conc. hydrochloric acid to 6.6
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phases were dried with sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a volume of 40 ml
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=[N+](C=CC(=C1C)OCC(F)(F)F)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
